4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid
Description
Properties
IUPAC Name |
4-[[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-14(12-21-11-5-10-19(24)25)13-26-22-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,21,23H,5,10-13H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYZEIXWWRJHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CNCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid typically involves the reaction of fluorenylideneaminooxy compounds with hydroxypropylamine and butanoic acid derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorenylideneamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of fluorenylideneamino-substituted compounds .
Scientific Research Applications
4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorenylideneamino group can bind to proteins and enzymes, modulating their activity and leading to various biological effects . The compound’s ability to inhibit fibril formation in transthyretin amyloidosis is one example of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((9H-fluoren-9-ylideneamino)oxy)-2-methylpropanoic acid
- 3-((9H-fluoren-9-ylideneamino)oxy)propanoic acid
- 2-(9H-fluoren-9-ylideneaminooxy)acetic acid
Uniqueness
4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid is unique due to its specific structural features, such as the hydroxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid is a derivative of fluorenone, which has gained attention for its potential biological activities in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.37 g/mol. The structural representation can be depicted as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Fluorenone Derivative : This is achieved through condensation reactions involving 9-fluorenone and various amines.
- Thioether Formation : The introduction of thio groups is performed using thiol reagents in a nucleophilic substitution reaction.
- Acetamide Coupling : The final step involves acetamide formation through reaction with acetic anhydride or acetic acid.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its role in modulating biological pathways.
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of cancer cells through the induction of apoptosis.
- Anti-inflammatory Properties : It exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress.
Case Studies
- In Vitro Studies : In vitro studies have indicated that the compound significantly reduces the viability of various cancer cell lines, including breast and colon cancer cells.
- Animal Models : Animal model studies demonstrated a marked reduction in tumor size when treated with the compound compared to control groups.
Q & A
Q. What is the functional role of the 9H-fluoren-9-ylideneamino (Fmoc-like) group in this compound’s application in peptide synthesis?
The Fmoc-like group serves as a protective moiety for amino functionalities during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine) while remaining stable under acidic coupling conditions. This allows sequential peptide chain elongation without side reactions. Analytical validation via HPLC and mass spectrometry is critical to confirm successful incorporation and deprotection .
Q. What safety protocols are essential when handling this compound, given its acute toxicity classification?
The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Researchers must:
- Use PPE (gloves, lab coats, eye protection) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation.
- Store in cool, dry conditions away from incompatible materials (strong acids/bases, oxidizing agents). Emergency procedures include immediate decontamination of exposed areas and medical consultation .
Q. Which analytical methods are recommended for characterizing purity and structural integrity?
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities under reversed-phase conditions.
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms structural assignments, particularly the Fmoc-like group’s integrity (e.g., aromatic proton signals at δ 7.2–7.8 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can synthesis routes be optimized to minimize side reactions (e.g., epimerization or Fmoc cleavage)?
- Temperature Control: Maintain reactions at 0–4°C during coupling steps to reduce racemization.
- Coupling Reagents: Use HOBt/DIC or Oxyma Pure/DIEA systems for efficient activation with minimal side products.
- Solvent Selection: Dichloromethane (DCM) or dimethylformamide (DMF) ensures solubility while stabilizing reactive intermediates. Monitor reaction progress via TLC or inline FTIR to terminate reactions at optimal yields .
Q. What are the implications of the compound’s pH-dependent stability for experimental design?
The compound is stable under neutral conditions but degrades in strongly acidic (pH < 2) or basic (pH > 10) environments. For biological assays:
Q. How does the hydroxypropylamino-butanoic acid backbone influence interactions with biological targets (e.g., enzymes or receptors)?
The hydroxypropylamino moiety enhances solubility and hydrogen-bonding capacity, potentially improving target affinity. Computational docking studies (e.g., AutoDock) can predict binding modes, while surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. Comparative studies with analogs (e.g., phenyl vs. naphthyl substituents) may reveal structure-activity relationships .
Data Contradictions and Resolution
- Stability Discrepancies: While some SDS reports indicate stability under standard conditions , others note decomposition upon prolonged storage. Resolution: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life under specific storage protocols .
- Ecotoxicity Data Gaps: No ecotoxicological data are available. Mitigation: Follow OECD 201/202 guidelines for algal/daphnia toxicity testing if environmental release is possible during waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
